2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 502133-49-5
VCID: VC6995170
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid

CAS No.: 502133-49-5

Cat. No.: VC6995170

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid - 502133-49-5

Specification

CAS No. 502133-49-5
Molecular Formula C16H23N3O4
Molecular Weight 321.377
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21)
Standard InChI Key VNNVAWDHPDFXLR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid, reflects its dual heterocyclic system. The diazepane ring (a seven-membered ring with two nitrogen atoms) is substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group, while the pyridine ring at the 2-position bears a carboxylic acid moiety. The canonical SMILES string CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O encodes this topology, confirming the Boc group’s attachment to the diazepane nitrogen and the spatial relationship between the two rings.

Key Physicochemical Parameters

The compound’s molecular formula (C₁₆H₂₃N₃O₄) and weight (321.37 g/mol) were experimentally verified via mass spectrometry. Calculated physicochemical descriptors include:

  • Topological Polar Surface Area (TPSA): 84.6 Ų, suggesting moderate permeability.

  • LogP (octanol-water partition coefficient): Estimated at 1.24, indicating balanced lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 4 acceptors (carbonyl and pyridine nitrogens), influencing solubility and target binding.

Synthetic Strategies and Reaction Pathways

Boc Protection of the Diazepane Ring

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the secondary amine in the diazepane ring during synthetic sequences. A standard protocol involves treating 1,4-diazepane with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or DMAP . For example, Ambeed’s synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid employs analogous Boc protection under anhydrous conditions . This step ensures chemoselectivity in subsequent coupling reactions.

Coupling with Pyridine-3-carboxylic Acid Derivatives

The diazepane intermediate is coupled to pyridine-3-carboxylic acid via amide or ester linkages. Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are typically used to activate the carboxylic acid for nucleophilic attack by the diazepane amine . For instance, Ambeed’s synthesis of a related piperidine-carboxylic acid derivative achieved 88% yield using EDC/HOBt with N-ethyl-N,N-diisopropylamine as a base . Similar conditions could feasibly apply to this compound.

Deprotection and Functionalization

Challenges and Research Opportunities

Synthetic Optimization

Current yields for analogous Boc-protected heterocycles range from 70–88%, suggesting room for improvement via catalytic methods or flow chemistry . Enzymatic coupling or photochemical activation could also enhance efficiency.

Target Identification

High-throughput screening and molecular docking studies are needed to identify protein targets. The compound’s predicted BBB permeability (logP = 1.24) makes it a candidate for CNS drug development, but in vitro assays are essential to confirm activity.

Toxicity and ADME Profiling

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Preliminary toxicity studies should assess hepatotoxicity and off-target effects, particularly given the pyridine ring’s potential for cytochrome P450 interactions.

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